![molecular formula C13H11NO2 B3349343 1,9-Dimethylpyrano[3,4-b]indol-3(9H)-one CAS No. 21511-43-3](/img/structure/B3349343.png)
1,9-Dimethylpyrano[3,4-b]indol-3(9H)-one
Übersicht
Beschreibung
1,9-Dimethylpyrano[3,4-b]indol-3(9H)-one is a chemical compound with the molecular formula C11H8N2 . It is also known by other names such as β-Carboline, Carbazoline, Norharman, Norharmane, 2,9-Diazafluorene, and 9H-Beta-carboline .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research. For instance, a study reported the design and synthesis of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, which showed high anti-tumor activity . Another study discussed the Diels-Alder reactivity of pyrano[3,4-b]indol-3-ones with acetylenes to produce carbazoles .Molecular Structure Analysis
The molecular weight of this compound is 168.1946 . The chemical structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
This compound undergoes Diels–Alder reactions with acetylenes to give, with concomitant loss of carbon dioxide, carbazoles . It also reacts with benzyne to give benzo[b]carbazoles .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- 1,9-Dimethylpyrano[3,4-b]indol-3(9H)-one and related compounds have been studied for their unique reactivity in organic synthesis. For instance, Erfanian-Abdoust and Pindur (1989) explored the reactivity of 1,4-dimethylpyrano[3,4-b]indol-3-one with various dienophiles, leading to the synthesis of carbazols derivatives (Erfanian-Abdoust & Pindur, 1989). Such reactivity can be vital for developing new synthetic routes in organic chemistry.
Biological Activity Studies
- Pyrano[3,4-b]indol-1(9H)-ones, a class to which this compound belongs, have been noted for their versatile biological activities. Kalampaliki, Kanellopoulou, and Kostakis (2022) synthesized and characterized derivatives such as 3,6-dihydro-5H-pyrazolo[4’,3’:5,6]pyrano[3,4-b]indol-5-one, highlighting their potential in biological applications (Kalampaliki et al., 2022).
Interaction Studies in Biochemistry
- Studies have also delved into the interactions of compounds like this compound with other biological molecules. Ishida, Shibata, Fujii, and Inoue (1983) investigated the stacking interactions between indole and adeninium rings, providing insights into molecular interactions that are crucial in fields like biochemistry and molecular biology (Ishida et al., 1983).
Photophysical Properties and Applications
- The photophysical properties of derivatives of this compound have been studied to understand their behaviorin excited states, which is crucial for applications in photochemistry and photobiology. Carmona, Balón, Galán, Guardado, and Muñoz (2002) conducted a study on the photoinduced proton transfer reactions of harmane derivatives in the presence of a proton donor, revealing the dynamics of excited state species (Carmona et al., 2002).
Synthetic Methodologies and Applications
- The development of synthetic methodologies using pyrano[3,4-b]indol-3(9H)-ones is another area of focus. Broeck, Doren, and Hoornaert (1992) explored the synthesis of 9H-pyrido[3,4-b]indoles using cycloaddition-elimination reactions, demonstrating the versatility of these compounds in synthesizing complex heterocyclic structures (Broeck et al., 1992).
Medicinal Chemistry Applications
- Compounds related to this compound have been studied for their potential in medicinal chemistry. Zhao et al. (2017) synthesized compounds containing the pyrimido[4,5-b]indole moiety, demonstrating their efficacy in inhibiting cell growth in leukemia and breast cancer models, highlighting the potential of these compounds in developing new therapeutics (Zhao et al., 2017).
Wirkmechanismus
While specific information on the mechanism of action of 1,9-Dimethylpyrano[3,4-b]indol-3(9H)-one was not found, a related compound, benzyl Nω-nitro-Nα-(9H-pyrido[3,4-b]indole-3-carbonyl)-L-argininate (NRCB), was designed as a novel nanoscale apoptosis inducer capable of decreasing the serum concentration of P-selectin in vivo .
Zukünftige Richtungen
The future directions for the study of 1,9-Dimethylpyrano[3,4-b]indol-3(9H)-one could include further exploration of its synthesis, chemical reactions, and potential applications, particularly in the field of medicinal chemistry. For instance, the design and synthesis of its derivatives showing high anti-tumor activity suggest potential applications in cancer treatment .
Eigenschaften
IUPAC Name |
1,9-dimethylpyrano[3,4-b]indol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-8-13-10(7-12(15)16-8)9-5-3-4-6-11(9)14(13)2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUOPSOSSGVURO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=O)O1)C3=CC=CC=C3N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561331 | |
| Record name | 1,9-Dimethylpyrano[3,4-b]indol-3(9H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21511-43-3 | |
| Record name | 1,9-Dimethylpyrano[3,4-b]indol-3(9H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



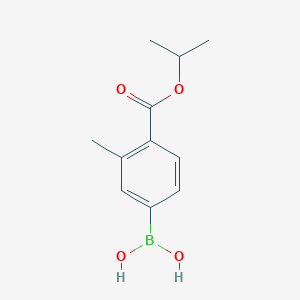
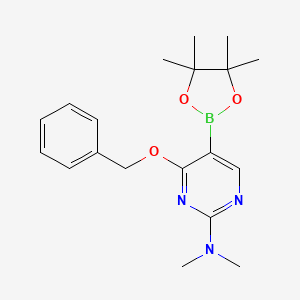
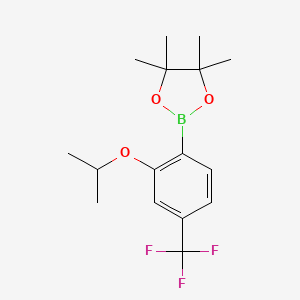


![4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutanamide](/img/structure/B3349288.png)

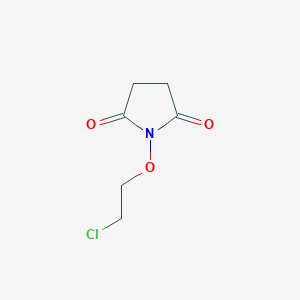
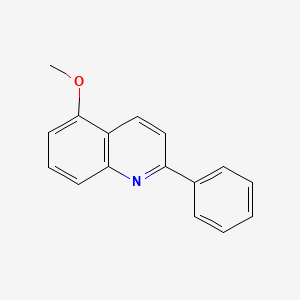



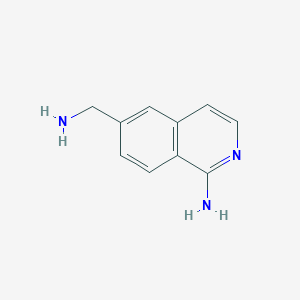
![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-4-phenyl-butyl]amino]-3-phenyl-propanoyl]amino]-3-methyl-pentanoyl]amino]-3-phenyl-propanoate](/img/structure/B3349359.png)